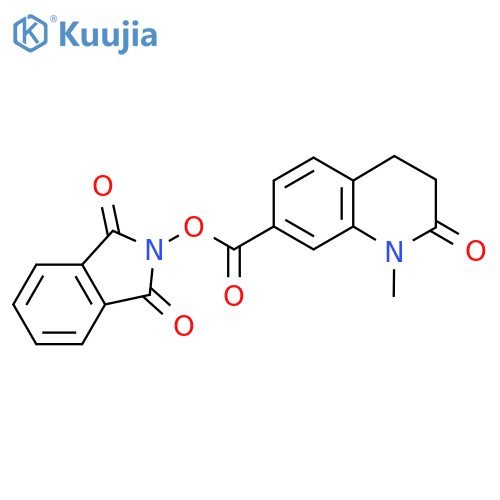Cas no 2248362-59-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate)

2248362-59-4 structure
商品名:1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2248362-59-4
- EN300-6519926
- 1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate
-
- インチ: 1S/C19H14N2O5/c1-20-15-10-12(7-6-11(15)8-9-16(20)22)19(25)26-21-17(23)13-4-2-3-5-14(13)18(21)24/h2-7,10H,8-9H2,1H3
- InChIKey: VPRXYCLNXXVYLY-UHFFFAOYSA-N
- ほほえんだ: O(C(C1C=CC2=C(C=1)N(C)C(CC2)=O)=O)N1C(C2C=CC=CC=2C1=O)=O
計算された属性
- せいみつぶんしりょう: 350.09027155g/mol
- どういたいしつりょう: 350.09027155g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 26
- 回転可能化学結合数: 3
- 複雑さ: 624
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 84Ų
- 疎水性パラメータ計算基準値(XlogP): 2
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6519926-0.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
2248362-59-4 | 95.0% | 0.5g |
$1180.0 | 2025-03-14 | |
| Enamine | EN300-6519926-5.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
2248362-59-4 | 95.0% | 5.0g |
$3562.0 | 2025-03-14 | |
| Enamine | EN300-6519926-1.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
2248362-59-4 | 95.0% | 1.0g |
$1229.0 | 2025-03-14 | |
| Enamine | EN300-6519926-0.05g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
2248362-59-4 | 95.0% | 0.05g |
$1032.0 | 2025-03-14 | |
| Enamine | EN300-6519926-2.5g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
2248362-59-4 | 95.0% | 2.5g |
$2408.0 | 2025-03-14 | |
| Enamine | EN300-6519926-10.0g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
2248362-59-4 | 95.0% | 10.0g |
$5283.0 | 2025-03-14 | |
| Enamine | EN300-6519926-0.1g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
2248362-59-4 | 95.0% | 0.1g |
$1081.0 | 2025-03-14 | |
| Enamine | EN300-6519926-0.25g |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate |
2248362-59-4 | 95.0% | 0.25g |
$1131.0 | 2025-03-14 |
1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate 関連文献
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
-
3. Back matter
-
Mingzhu Yang Chem. Soc. Rev., 2019,48, 850-884
-
David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
2248362-59-4 (1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-methyl-2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate) 関連製品
- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)
- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)
- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)
- 1443324-93-3(1-(2-propoxynaphthalen-1-yl)ethanol)
- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)
- 2411299-57-3(N-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-1-(prop-2-enoyl)piperidine-4-carboxamide)
- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)
- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)
- 1904577-98-5(Tert-butyl 3-amino-3-(naphthalen-1-yl)propanoate)
- 126268-64-2(3-(5-cyanothiophen-2-yl)propanoic acid)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
